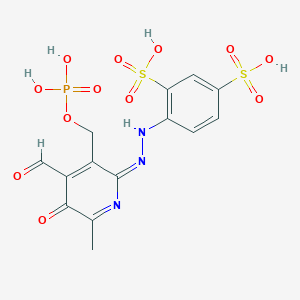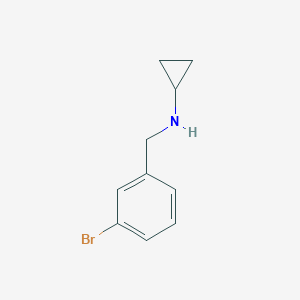
N-(3-bromobenzyl)-N-cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-N-cyclopropylamine is a chemical compound with the molecular weight of 228.13 .
Molecular Structure Analysis
The InChI code for N-(3-bromobenzyl)-N-cyclopropylamine is1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10 (11)7-9/h3-5,7,12H,2,6,8H2,1H3 . The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography . Physical And Chemical Properties Analysis
N-(3-bromobenzyl)-N-cyclopropylamine is stored at a temperature of 2-8°C . More specific physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Synthesis of Amino Acid Derivatives
Research has demonstrated the transformation of N,N-dibenzylcarboxamides to cyclopropylamines, leading to the synthesis of various amino acids incorporating an aminocyclopropyl moiety. This method yields significant derivatives such as N-Boc-protected methyl esters of 1-aminocyclopropanecarboxylic acid and derivatives of 3,4-methano-γ-aminobutyric acid, showcasing the utility of cyclopropylamine transformations in amino acid synthesis (Kordes, Winsel, & Meijere, 2000).
Advanced Organic Synthesis Techniques
Mono- and disubstituted N,N-dialkylcyclopropylamines have been synthesized from dialkylformamides using titanium-alkene complex ligand exchange, illustrating the versatility of cyclopropylamines in organic synthesis. This method has generated various substituted cyclopropylamines, opening avenues for complex molecule construction and potentially impacting drug discovery and materials science (Meijere et al., 2002).
Enzymatic Studies and Metabolism
Cyclopropylamines, including compounds similar to N-(3-bromobenzyl)-N-cyclopropylamine, have been studied in the context of enzymatic reactions and metabolism. For instance, the inactivation of cytochrome P450 enzymes by cyclopropylamines through oxidative N-dealkylation processes provides insight into enzyme mechanisms and the reactivity of cyclopropylamine derivatives, which could influence the development of enzyme inhibitors or the understanding of drug metabolism (Shaffer, Morton, & Hanzlik, 2001).
作用機序
Target of Action
N-(3-bromobenzyl)cyclopropanamine, also known as N-(3-bromobenzyl)-N-cyclopropylamine or N-[(3-bromophenyl)methyl]cyclopropanamine, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
The compound interacts with tubulin, affecting its structure and function .
Biochemical Pathways
The compound’s interaction with tubulin can affect various biochemical pathways that rely on the normal functioning of microtubules. These include pathways involved in cell division, intracellular transport, and cell motility . The downstream effects of these disruptions can vary widely depending on the specific cellular context.
Result of Action
The compound’s action on tubulin can lead to a disruption of normal cellular processes, potentially leading to cell death . This makes it a potential candidate for use as an anticancer agent . .
Action Environment
The action, efficacy, and stability of N-(3-bromobenzyl)cyclopropanamine can be influenced by various environmental factors. These may include the presence of other molecules in the cell, the pH of the environment, and the temperature
Safety and Hazards
将来の方向性
N-(3-bromobenzyl)-N-cyclopropylamine and its related compounds have potential for further investigations, particularly in the field of cancer research . The anticancer potential of these compounds, especially their ability to inhibit cancer cell viability, makes them promising candidates for future studies .
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQACTPWGWIMYOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405974 |
Source


|
| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892570-95-5 |
Source


|
| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183592.png)
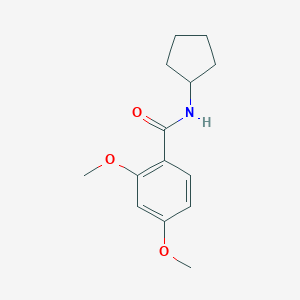
![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
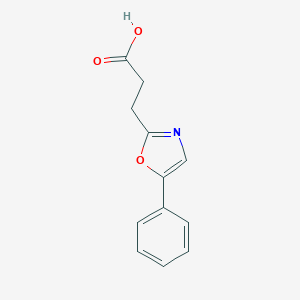
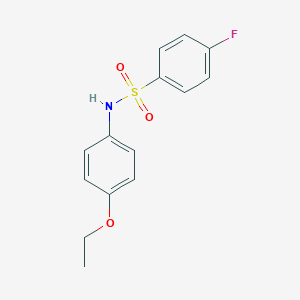

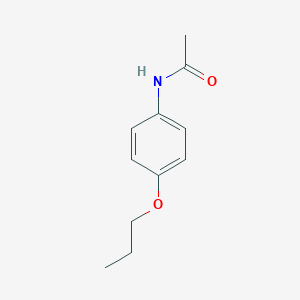
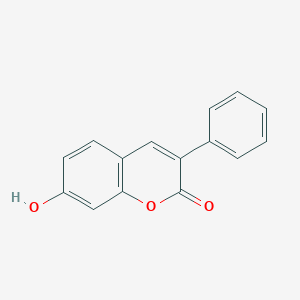
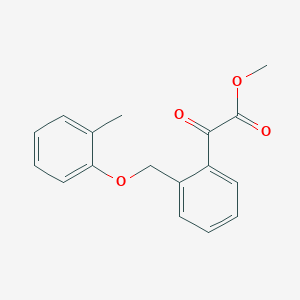

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)
